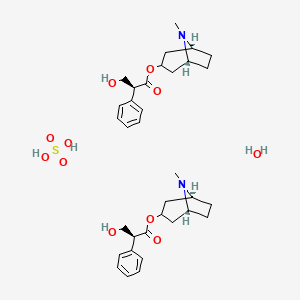![molecular formula C8H7FO5S B14122610 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde](/img/structure/B14122610.png)
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorosulfonyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde typically involves the introduction of the fluorosulfonyl group onto a benzaldehyde derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the formation of the desired sulfonyl fluoride group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorosulfonylation reactions using sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These methods are designed to be scalable and cost-effective, ensuring the consistent production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorosulfonyl group under mild conditions.
Major Products
Oxidation: 3-[(fluorosulfonyl)oxy]-4-methoxy-benzoic acid.
Reduction: 3-[(fluorosulfonyl)oxy]-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in drug discovery and development due to its reactive fluorosulfonyl group.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde involves the reactivity of its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound’s ability to target specific molecular pathways makes it valuable in chemical biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(fluorosulfonyl)oxy]-benzoic acid
- 4-[(fluorosulfonyl)oxy]-benzaldehyde
- 3-[(fluorosulfonyl)oxy]-4-methyl-Benzaldehyde
Uniqueness
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde is unique due to the presence of both a methoxy group and a fluorosulfonyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H7FO5S |
|---|---|
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
2-fluorosulfonyloxy-4-formyl-1-methoxybenzene |
InChI |
InChI=1S/C8H7FO5S/c1-13-7-3-2-6(5-10)4-8(7)14-15(9,11)12/h2-5H,1H3 |
InChI-Schlüssel |
QLCNNOCENYXUSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=O)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14122545.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122558.png)

![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122562.png)

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B14122572.png)


![N1,N2-Di([1,1'-biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B14122606.png)
![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B14122608.png)

